Ethyl 4-oxobut-2-enoate
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Overview
Description
Ethyl 4-oxobut-2-enoate, also known as ethyl fumaraldehydate, is an organic compound with the molecular formula C6H8O3. It is a colorless to light yellow clear liquid that is slightly soluble in water. This compound is used as an intermediate in the synthesis of various pharmaceutically active molecules and has applications in asymmetric catalytic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxobut-2-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often stored under inert gas and at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-oxobut-2-enoate involves its interaction with various molecular targets. For instance, it can inhibit enzymes by forming adducts with coenzyme A (CoA), thereby disrupting metabolic pathways. This mechanism is particularly relevant in the context of antibacterial activity, where it inhibits the bacterial menaquinone biosynthesis pathway .
Comparison with Similar Compounds
Ethyl 4-oxobut-2-enoate can be compared with similar compounds such as:
Ethyl 4-(ethyloxy)-2-oxobut-3-enoate: This compound has an additional ethoxy group, which can influence its reactivity and applications.
Methyl 4-oxo-4-phenylbut-2-enoate: This compound has a phenyl group, which can affect its biological activity and mechanism of action.
This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in various chemical and biological processes.
Biological Activity
Ethyl 4-oxobut-2-enoate, also known as ethyl 4-oxocrotonate, is a compound of significant interest in both organic chemistry and biological research. It serves as an important intermediate in the synthesis of various organic molecules and has been studied for its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.
This compound has a unique structure that allows it to participate in several chemical reactions, including oxidation, reduction, and substitution. Its mechanism of action primarily involves the inhibition of specific enzymes by forming adducts with coenzyme A (CoA), which disrupts metabolic pathways. This is particularly relevant in antibacterial activity, where it inhibits the bacterial menaquinone biosynthesis pathway, crucial for bacterial survival.
Summary of Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to carboxylic acids | KMnO4, CrO3 |
Reduction | Forms alcohols or reduced forms | NaBH4, LiAlH4 |
Substitution | Forms various derivatives | Amines, thiols |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study identified a derivative known as YH-8, which demonstrated significant inhibitory effects against Mycobacterium tuberculosis (M. tb) by targeting the essential serine/threonine protein kinase B (PknB). The minimum inhibitory concentrations (MICs) for YH-8 ranged from 0.625 to 1.250 μmol L−1, indicating its potency compared to other known PknB inhibitors .
Case Studies
- Inhibition of Protein Kinase B : In a high-throughput screening study, this compound derivatives were tested for their ability to inhibit PknB. Compounds with aryl groups showed significantly higher potency than those with alkyl groups, suggesting that structural modifications can enhance biological activity .
- Stability and Toxicity Assessments : Stability assays indicated that YH-8 remained stable in rat plasma for over 12 hours. Toxicity evaluations showed an LD50 value of 600 mg/kg when administered orally and 200 mg/kg via injection, suggesting a relatively safe profile for further development .
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Modifications such as the addition of electron-withdrawing groups on the phenyl ring significantly enhance its enzyme affinity and overall potency. The presence of an α,β-unsaturated ketone scaffold is essential for maintaining biological activity against specific targets like PknB .
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 4-(ethyloxy)-2-oxobut-3-enoate | Additional ethoxy group | Varies; less potent than this compound |
Methyl 4-oxo-4-phenylbut-2-enoate | Phenyl group | Different mechanism; generally lower activity |
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
ethyl 4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3 |
InChI Key |
SDGAEBKMHIPSAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=O |
Origin of Product |
United States |
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